N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide
Description
The compound N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide features a benzoxazepine core fused with a sulfonamide moiety. Its structure includes a 3,3-dimethyl-4-oxo-substituted tetrahydrobenzo[b][1,4]oxazepine ring, with a phenylmethanesulfonamide group attached at the 8-position. The 3,3-dimethyl substitution on the oxazepine ring likely influences conformational stability, while the phenylmethanesulfonamide group may modulate solubility and target interactions .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-18(2)12-24-16-10-14(8-9-15(16)19-17(18)21)20-25(22,23)11-13-6-4-3-5-7-13/h3-10,20H,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLVKGVOKVLCRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
Key properties include:
- Molecular Weight : 388.5 g/mol
- CAS Number : 922021-69-0
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing normal enzymatic functions.
- Receptor Modulation : It can interact with cellular receptors, modifying signal transduction pathways which can alter cellular responses.
- Disruption of Cellular Processes : The compound might interfere with crucial cellular processes such as DNA replication and protein synthesis, potentially leading to cell death or growth inhibition.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance:
- Study Findings : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.2 | Apoptosis induction |
| HeLa (Cervical) | 12.8 | Cell cycle arrest |
| MCF7 (Breast) | 10.5 | Inhibition of proliferation |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Case Study 1: Anticancer Effects in Animal Models
A study conducted on mice bearing xenograft tumors showed that administration of the compound significantly reduced tumor size compared to control groups. The treatment led to a reduction in tumor growth rate by approximately 50% over four weeks.
Case Study 2: Antimicrobial Efficacy in Clinical Isolates
Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound. Results indicated a dose-dependent inhibition of bacterial growth, confirming its potential as an antimicrobial agent.
Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound and its derivatives:
- Synthesis : Multi-step synthetic routes have been developed to produce this compound with high yields and purity.
- Biological Evaluation : Further investigations into structure-activity relationships (SAR) have revealed that modifications at specific positions on the molecule can enhance its biological activity.
Comparison with Similar Compounds
Key Observations:
Core Structure Variations: The target compound and CAS 921993-79-5 share the benzo[b][1,4]oxazepin core, whereas compounds from (e.g., 14, 25) feature a benzo[e][1,4]oxazepin scaffold. The "b" vs. "e" notation indicates differences in ring fusion positions, impacting electronic and steric properties .
Substituent Effects :
- Oxazepine Ring : The 3,3-dimethyl-4-oxo group (target and CAS 921993-79-5) enhances rigidity compared to analogs with allyl (CAS 922123-66-8) or isopropyl (Compound 25) substituents.
- Sulfonamide Group : The target’s phenylmethane (benzyl) substituent differs from benzenesulfonamide (CAS 921993-79-5) and fluorinated variants (CAS 922123-66-8), affecting lipophilicity and steric bulk .
Physicochemical Properties
- Molecular Weight: Fluorinated analogs (e.g., CAS 922123-66-8, MW 422.4) exhibit higher molecular weights due to fluorine atoms, while non-fluorinated derivatives (e.g., CAS 921993-79-5, MW 346.4) are lighter .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
